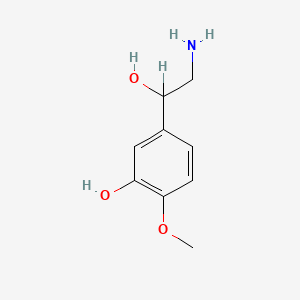
Norparanephrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Norparanephrine, also known as norepinephrine, is an organic chemical belonging to the catecholamine family. It functions as a hormone, neurotransmitter, and neuromodulator in the brain and body. It plays a crucial role in the body’s fight-or-flight response by increasing heart rate, blood pressure, and blood glucose levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Norparanephrine can be synthesized through several methods. One common approach involves the hydroxylation of dopamine using the enzyme dopamine β-monooxygenase. This reaction requires oxygen and ascorbic acid as cofactors .
Industrial Production Methods: In industrial settings, this compound is often produced through chemical synthesis involving the catalytic hydrogenation of 3,4-dihydroxyphenylacetone followed by reductive amination . This method ensures high yield and purity suitable for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions: Norparanephrine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form adrenochrome and other quinone derivatives.
Reduction: It can be reduced to form dihydroxylated derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as acyl chlorides and sulfonyl chlorides are used for substitution reactions
Major Products:
Oxidation: Adrenochrome and other quinone derivatives.
Reduction: Dihydroxylated derivatives.
Substitution: Acylated or sulfonated derivatives
Aplicaciones Científicas De Investigación
Norparanephrine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various catecholamines and related compounds.
Biology: It is studied for its role in neurotransmission and its effects on various physiological processes.
Medicine: It is used in the treatment of hypotension and shock. .
Industry: It is used in the production of pharmaceuticals and as a standard in analytical chemistry
Mecanismo De Acción
Norparanephrine exerts its effects by binding to alpha and beta-adrenergic receptors. This binding leads to vasoconstriction, increased heart rate, and increased force of heart contractions. It also triggers the release of glucose from energy stores and increases blood flow to skeletal muscles .
Comparación Con Compuestos Similares
Epinephrine: Similar in structure but has an additional methyl group on the amine. It has more pronounced effects on the heart and is used in emergency medicine.
Dopamine: A precursor to norparanephrine, it has different receptor affinities and is primarily involved in reward and pleasure pathways.
Isoproterenol: A synthetic catecholamine with similar effects but is more selective for beta-adrenergic receptors
Uniqueness: this compound is unique due to its dual role as a neurotransmitter and hormone. It has a broad range of physiological effects, making it essential for both central and peripheral nervous system functions .
Propiedades
Número CAS |
32655-70-2 |
|---|---|
Fórmula molecular |
C9H13NO3 |
Peso molecular |
183.2 g/mol |
Nombre IUPAC |
5-(2-amino-1-hydroxyethyl)-2-methoxyphenol |
InChI |
InChI=1S/C9H13NO3/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4,8,11-12H,5,10H2,1H3 |
Clave InChI |
VSRZZLQWNRYVDK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(CN)O)O |
SMILES canónico |
COC1=C(C=C(C=C1)C(CN)O)O |
Sinónimos |
3-hydroxy-4-methoxy-beta-phenethanolamine norparanephrine norparanephrine hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















